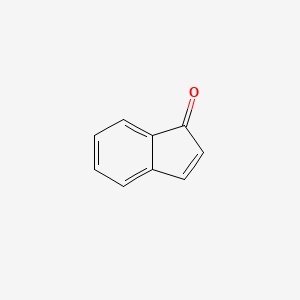

1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQUNCRDLUDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473374 | |

| Record name | 1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-90-0 | |

| Record name | 1H-Inden-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B65N387LDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H-inden-1-one chemical structure and properties

An In-depth Technical Guide to 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it an important intermediate in the synthesis of a wide range of biologically active compounds and functional materials. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications in research and drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and implementation by professionals in the field.

Chemical Identity and Structure

This compound (CAS No. 480-90-0) is a bicyclic aromatic compound featuring a benzene (B151609) ring fused to a cyclopentenone ring.[1] The presence of an α,β-unsaturated ketone system within a rigid, planar structure defines its chemical reactivity and makes it a versatile building block.

-

IUPAC Name : inden-1-one[2]

-

Other Names : Indenone[1]

-

Molecular Formula : C₉H₆O[2]

-

Canonical SMILES : C1=CC=C2C(=C1)C=CC2=O[1]

-

InChI Key : SNWQUNCRDLUDEX-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various sources and may include both experimental and computed values.

| Property | Value | Reference(s) |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Data not available; likely a solid or oil | |

| Boiling Point | 254.1 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | 0 °C (Predicted) | [3] |

| Density | 1.201 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.622 (Predicted) | [3] |

| Flash Point | 105.3 °C (Predicted) | [3] |

| XLogP3 | 1.9 | [2] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [1][2] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes key expected spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. Vinyl Protons (2H): Doublets in the range of δ 6.0-7.5 ppm, characteristic of an α,β-unsaturated system. The exact shifts and coupling constants depend on the substitution pattern. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected > δ 190 ppm. Aromatic/Vinyl Carbons: Multiple signals in the range of δ 120-150 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1700-1720 cm⁻¹, characteristic of a conjugated five-membered ring ketone. C=C Stretch: Absorption bands around 1600-1640 cm⁻¹. C-H Aromatic Stretch: Bands typically above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 130.04. Fragmentation: Expected loss of CO (m/z = 28), leading to a fragment at m/z = 102. |

Synthesis and Reactivity

This compound is most commonly synthesized from its saturated analog, 1-indanone (B140024). A typical laboratory-scale synthesis involves a two-step process: α-bromination of 1-indanone followed by dehydrobromination using a base to introduce the double bond. The α,β-unsaturated ketone moiety makes this compound reactive towards nucleophilic addition (Michael addition) and cycloaddition reactions, providing access to a diverse range of fused and spirocyclic frameworks.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from 1-Indanone

This protocol describes a two-step synthesis involving bromination and subsequent elimination.

Step 1: α-Bromination of 1-Indanone

-

Reaction Setup: To a solution of 1-indanone (1.0 eq) in a suitable solvent such as chloroform (B151607) or acetic acid in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone (B167726), which may be used in the next step without further purification.

Step 2: Dehydrobromination to form this compound

-

Reaction Setup: Dissolve the crude 2-bromo-1-indanone from the previous step in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

-

Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (B128534) (TEA) (1.5 eq) or 1,8-Diazabicycloundec-7-ene (DBU), dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.

-

Workup: Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt. Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: No extensive sample preparation is required for ATR-IR. Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Data Acquisition: Lower the ATR anvil to press the sample firmly against the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, and the sample will absorb characteristic frequencies. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands, paying close attention to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies to confirm the presence of the α,β-unsaturated ketone functionality.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup: Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be scanned.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Examine the fragmentation pattern for characteristic losses (e.g., loss of CO) that support the proposed structure.

Visualizations: Workflows and Concepts

Applications in Research and Drug Development

The indanone framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While this compound itself is primarily a synthetic intermediate, its derivatives are widely investigated for various therapeutic applications.

-

Anticancer Agents: Many indanone derivatives have been synthesized and evaluated as potent anticancer agents. They can act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division in cancer cells.

-

Neurodegenerative Diseases: The indanone scaffold is famously present in Donepezil, a leading drug for the treatment of Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[5] Research continues to explore other indanone derivatives for their potential in treating neurodegenerative conditions.

-

Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated significant activity against various bacteria, fungi, and viruses, including HIV.[3][5]

-

Materials Science: The rigid, planar structure of the indenone system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors.

The ability to readily functionalize both the aromatic and cyclopentenone rings allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Hazard and Safety Information

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

1H-inden-1-one IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-inden-1-one, a key chemical intermediate. It details its chemical identity, properties, synthesis, and its relevance in synthetic and medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a polycyclic ketone composed of a benzene (B151609) ring fused to a cyclopentenone ring.[1] It serves as a valuable precursor in the synthesis of more complex molecules.[1]

| Identifier | Value |

| Preferred IUPAC Name | inden-1-one[2] |

| Synonym | This compound[2] |

| CAS Number | 480-90-0[1][2][3] |

| Molecular Formula | C₉H₆O[1][2][4] |

| InChI Key | SNWQUNCRDLUDEX-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C2C(=C1)C=CC2=O[2] |

Note: this compound is distinct from its saturated analog, 1-Indanone (B140024) (2,3-dihydro-1H-inden-1-one, CAS: 83-33-0).[5][6]

Physicochemical and Safety Data

A summary of the key computed and experimental properties of this compound is provided below. This data is essential for handling, characterization, and experimental design.

| Property | Value |

| Molecular Weight | 130.14 g/mol [2][4] |

| Appearance | Light red solid[4] |

| GHS Hazard Statements | H315: Causes skin irritation[2] |

| H319: Causes serious eye irritation[2] | |

| H335: May cause respiratory irritation[2] | |

| GHS Signal Word | Warning[1] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific research. The following sections provide protocols for the synthesis and a general framework for evaluating the biological activity of indenone-based compounds.

A representative experimental procedure for the synthesis of this compound from a substituted 1-indanone is detailed below. This two-stage process involves bromination followed by dehydrobromination.[4]

Materials:

-

6-methoxy-1-indanone (or other suitable 1-indanone precursor)

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (B128534) (TEA)

-

Celite

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure: [4]

-

Bromination: To a solution of 6-methoxyindanone (1.0 mmol) in CCl₄ (4 mL), add NBS (1.1 mmol, 195 mg) and AIBN (0.01 mmol, 2 mg).

-

Stir the resulting mixture at reflux temperature for 2.5 hours.

-

After the reaction period, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with additional CCl₄.

-

Dehydrobromination: Cool the combined filtrate to 0 °C in an ice bath.

-

Add triethylamine (2.0 mmol, 0.28 mL) to the cooled filtrate. Stir the mixture overnight, allowing it to slowly warm to room temperature.

-

Purification: Concentrate the reaction mixture in vacuo to remove the solvent.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4 EtOAc/hexanes).

-

The product, this compound, is typically isolated as a pink oil which solidifies upon refrigeration into a light red solid (yields can be around 60%).[4]

Indanone derivatives are frequently investigated for their biological activities, including enzyme inhibition.[7][8] The following is a general protocol for assessing the inhibitory activity of a compound like this compound against a target enzyme, adapted from a method for a related indenone derivative.[9]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Target enzyme

-

Enzyme substrate

-

Assay buffer (specific to the enzyme)

-

96-well microplate

-

Plate reader (e.g., spectrophotometer or fluorometer)

Procedure: [9]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

-

Assay Setup (96-well plate):

-

Add 2 µL of each serially diluted compound solution to the appropriate wells of the microplate.

-

Include wells with 2 µL of DMSO alone as a vehicle control (representing 0% inhibition).

-

Include wells for a positive control inhibitor if available.

-

-

Enzyme Addition: Add 88 µL of assay buffer containing the predetermined optimal concentration of the target enzyme to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the enzyme's substrate to each well to initiate the reaction.

-

Data Acquisition: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader. The duration and intervals will depend on the enzyme's reaction kinetics.

-

Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical synthesis and drug development.

Caption: Synthetic workflow for this compound via bromination and elimination.

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][10] Its versatility allows for the synthesis of a wide range of biologically active molecules.

Caption: The Indanone scaffold as a core structure in drug development.

References

- 1. Indenone - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H6O | CID 11815384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 480-90-0 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 2,3-dihydro- [webbook.nist.gov]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. guidechem.com [guidechem.com]

Spectroscopic Profile of 1H-Inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-inden-1-one (also known as 1-indanone), a key bicyclic ketone used as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture, from its carbon-hydrogen framework to its functional groups and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and aliphatic protons. The aromatic protons appear in the downfield region, characteristic of protons attached to a benzene (B151609) ring, while the two methylene (B1212753) groups of the five-membered ring are observed as triplets in the upfield region.

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.80 | Multiplet | 4H |

| -CH₂- (adjacent to C=O) | ~ 3.10 | Triplet | 2H |

| -CH₂- (benzylic) | ~ 2.70 | Triplet | 2H |

The ¹³C NMR spectrum provides information on the nine unique carbon atoms in this compound. The carbonyl carbon of the ketone functional group is significantly deshielded and appears at a characteristically high chemical shift.

| Carbon | Chemical Shift (δ) (ppm) |

| C=O | ~ 207 |

| Quaternary Aromatic C | ~ 154, 135 |

| Aromatic C-H | ~ 124, 127, 128, 135 |

| -CH₂- (adjacent to C=O) | ~ 36 |

| -CH₂- (benzylic) | ~ 26 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group, a key feature for identifying the ketone functionality.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 1715 | C=O Stretch | Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

| m/z | Ion | Proposed Structure |

| 132 | [M]⁺ | Molecular Ion (C₉H₈O)⁺ |

| 104 | [M - CO]⁺ | Base Peak, loss of carbon monoxide |

| 78 | [C₆H₆]⁺ | Benzene cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the data is typically acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

1H-inden-1-one synthesis from phenylpropionic acid

An In-Depth Technical Guide to the Synthesis of 1H-Inden-1-One from 3-Phenylpropionic Acid

Introduction

This compound, commonly known as 1-indanone (B140024), is a bicyclic ketone that serves as a crucial structural motif in numerous biologically active compounds and as a versatile intermediate in organic synthesis.[1][2] Its derivatives are found in pharmaceuticals, including treatments for Alzheimer's disease, and are used as ligands in catalysis.[1] The most prevalent and established method for synthesizing the 1-indanone core involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its derivatives.[1][3] This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.

The synthesis from 3-phenylpropionic acid can be broadly categorized into two main pathways: a two-step process involving the formation of an acyl chloride intermediate, and a one-step direct cyclization of the carboxylic acid. The choice of method depends on factors such as substrate sensitivity, desired yield, and tolerance for harsh reaction conditions.[4]

Synthetic Pathways and Mechanism

The core transformation from 3-phenylpropionic acid to this compound is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).[3][5] The reaction requires the generation of a reactive acylium ion or a highly polarized acyl-catalyst complex, which then attacks the aromatic ring to form the five-membered cyclopentanone (B42830) ring.

-

Two-Step Synthesis via Acyl Chloride: This is a common and often high-yielding approach.[4][6] 3-Phenylpropionic acid is first converted to the more reactive 3-phenylpropionyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][6] The catalyst activates the acyl chloride, facilitating the intramolecular cyclization.[7]

-

One-Step Direct Cyclization: This method is more atom-economical as it avoids the separate acyl chloride formation step.[1] However, it generally requires stronger acid catalysts and sometimes harsher conditions to promote the direct reaction of the carboxylic acid.[1][4] Common reagents for this direct conversion include polyphosphoric acid (PPA), triflic acid (TfOH), methanesulfonic acid (MSA), or mixtures like MSA/P₂O₅.[1][4]

The general mechanism involves the activation of the carbonyl group by a strong acid (Lewis or Brønsted), followed by the intramolecular electrophilic attack on the phenyl ring to form a new carbon-carbon bond, yielding the indanone structure after deprotonation.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Isolating Nature's Scaffolds: A Technical Guide to the Discovery and Characterization of 1H-Inden-1-one Natural Products

For Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with promising biological activities. This guide provides an in-depth technical overview of the isolation and identification of these valuable compounds, focusing on two recent examples: streptinone, a marine-derived microbial metabolite with anti-inflammatory properties, and the cytoindenones, a series of antioxidative compounds from a mangrove-associated fungus. Detailed experimental protocols, comprehensive data summaries, and visual workflows are presented to aid researchers in the discovery and development of novel therapeutics based on the this compound framework.

Featured this compound Natural Products

This guide focuses on two recently discovered this compound natural products, streptinone and cytoindenone A, isolated from marine-derived microorganisms.

Streptinone is a novel indanone derivative isolated from the marine sediment-derived bacterium Streptomyces massiliensis. It has demonstrated significant anti-inflammatory activity by inhibiting the Toll-like receptor (TLR)-mediated nuclear factor kappa B (NF-κB) signaling pathway, which is implicated in particulate matter-induced inflammation.[1]

Cytoindenone A is a new indenone derivative isolated from the mangrove-derived endophytic fungus Cytospora heveae NSHSJ-2. This compound, along with other related cytoindenones, has shown potent antioxidative activities.[2][3][4]

Experimental Protocols: From Microbe to Pure Compound

The isolation of this compound natural products involves a multi-step process, from the cultivation of the producing microorganism to the purification and final identification of the bioactive compounds. The following sections provide detailed methodologies for the key experiments involved in the isolation of streptinone and cytoindenone A.

Fermentation of the Producing Microorganisms

2.1.1. Liquid-State Fermentation of Streptomyces massiliensis for Streptinone Production

-

Strain Activation: A seed culture of Streptomyces sp. MA37 is prepared by inoculating a glycerol (B35011) stock into an iron-limited ISP2 medium (2.0 g of glucose, 2.0 g of yeast extract, and 5.0 g of malt (B15192052) extract in 500 mL of Milli-Q H₂O) in a 1:10 ratio. The culture is incubated for 3 days in a rotary shaker at 28°C and 220 rpm.[5]

-

Large-Scale Fermentation: A 10 L scale bacterial fermentation is initiated using the same iron-limited broth, inoculation ratio, and fermentation conditions as the seed culture.[5]

2.1.2. Solid-State Fermentation of Cytospora heveae for Cytoindenone Production

-

Substrate Preparation: The fungus Cytospora heveae NSHSJ-2 is fermented on a solid rice medium. For each 1000 mL Erlenmeyer flask, 50 g of rice is mixed with 50 mL of distilled water containing 3% sea salt.[2]

-

Incubation: The solid culture is incubated for 30 days at 25°C.[2] This method, known as solid-state fermentation (SSF), is particularly suitable for fungi and offers advantages such as lower water consumption and the ability to use agricultural waste as a substrate.[6][7][8][9]

Extraction of Crude Metabolites

2.2.1. Extraction of Streptinone from Streptomyces massiliensis Culture

-

Adsorption of Metabolites: Diaion® HP-20 resin (3 g/50 mL) is added to the 10 L culture broth and incubated under the same fermentation conditions for 24 hours to adsorb the secondary metabolites.[5]

-

Solvent Extraction: The resin is recovered by vacuum filtration, rinsed with Milli-Q water, and then extracted with an organic solvent like ethyl acetate (B1210297) to yield the crude extract.

2.2.2. Extraction of Cytoindenones from Cytospora heveae Solid Culture

-

Solvent Extraction: The solid fermented rice culture is extracted three times with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure to yield the crude extract.

Chromatographic Purification of this compound Natural Products

Chromatography is the cornerstone for the purification of natural products from complex crude extracts. A combination of techniques is often employed to achieve high purity.

2.3.1. General Column Chromatography Protocol

Column chromatography is a fundamental technique for the initial fractionation of crude extracts.

-

Column Packing: A glass column is packed with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are combined.

2.3.2. High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a high-resolution chromatographic technique used for the final purification of natural products.

-

System: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA) is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of moderately polar compounds like indenones.

-

Mobile Phase: A gradient of a polar solvent (e.g., water, often with a small amount of acid like formic acid or TFA for better peak shape) and a less polar organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.

-

Purification of Streptinone: The ethyl acetate extract of Streptomyces massiliensis is subjected to multiple chromatographic steps, including silica gel column chromatography and preparative HPLC, to yield pure streptinone.

-

Purification of Cytoindenone A: The crude extract of Cytospora heveae is fractionated by silica gel column chromatography. Fractions containing cytoindenone A are then subjected to further purification by preparative HPLC to yield the pure compound.[2]

Structure Elucidation and Data Presentation

The definitive identification of a new natural product relies on the comprehensive analysis of its spectroscopic data.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.[10][11][12][13][14]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, allowing for the determination of its molecular formula.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for streptinone and cytoindenone A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Streptinone

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 209.7 | |

| 2 | 36.9 | |

| 3 | 27.6 | |

| 4 | 180.0 | |

| 5 | 136.2 | |

| 6 | 132.5 | |

| 7 | 131.2 | |

| 8 | 39.3 | |

| 9 | 75.0 | |

| 10 | 62.9 | |

| 11 | 18.4 |

(Data obtained from the publication on streptinone)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cytoindenone A (1)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 196.8 | |

| 2 | 134.4 | |

| 3 | 152.1 | |

| 4 | 124.5 | 7.33, d (7.6) |

| 5 | 127.1 | 7.62, t (7.6) |

| 6 | 130.7 | 7.46, t (7.6) |

| 7 | 134.3 | 7.82, d (7.6) |

| 3a | 140.7 | |

| 7a | 156.2 | |

| 1' | 32.4 | 2.96, t (7.4) |

| 2' | 20.4 | 2.32, t (7.4) |

| 1'' | 151.7 | |

| 2'', 6'' | 116.4 | 6.87, d (8.8) |

| 3'', 5'' | 108.0 | 6.27, d (8.8) |

| 4'' | 110.6 | |

| 7'' | 21.0 | 2.36, s |

(Data obtained from the publication on cytoindenones)[4]

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Observed [M+Na]⁺ (m/z) |

| Streptinone | C₁₁H₁₂O₄ | - | - |

| Cytoindenone A | C₂₀H₁₈O₄ | 341.1154 | 363.08383 |

(Data for streptinone was not fully available in the initial search. Data for Cytoindenone A is from the corresponding publication)[2]

Visualizing the Process and Mechanism

Diagrams are powerful tools for understanding complex workflows and biological pathways. The following visualizations were created using the DOT language for Graphviz.

Experimental Workflow for this compound Natural Product Isolation

Caption: Generalized workflow for the isolation of this compound natural products.

Signaling Pathway Inhibited by Streptinone

Caption: TLR-mediated NF-κB signaling pathway inhibited by streptinone.

Conclusion

The isolation and identification of this compound natural products from microbial sources represents a promising avenue for the discovery of new drug leads. The examples of streptinone and the cytoindenones highlight the chemical diversity and therapeutic potential of this class of compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the continued exploration of the rich chemical space offered by nature.

References

- 1. Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. the Solid State Fermentation (SSF) Process [fermentorchina.com]

- 7. US6558943B1 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. psecommunity.org [psecommunity.org]

- 10. emerypharma.com [emerypharma.com]

- 11. Cytotoxic Properties and Complete Nuclear Magnetic Resonance Assignment of Isolated Xanthones from the Root of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 15. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Theoretical Calculations of 1H-Inden-1-One Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculation of molecular orbitals for 1H-inden-1-one, a key structural motif in various biologically active compounds. Understanding the electronic properties of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines the computational methodologies employed, presents illustrative quantitative data, and visualizes key concepts and workflows.

Introduction to this compound and its Molecular Orbitals

This compound is a bicyclic aromatic ketone with a chemical formula of C₉H₆O. Its structure consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone group. The conjugated π-system of this compound gives rise to a set of molecular orbitals (MOs) that govern its electronic behavior.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are central to understanding the molecule's electronic transitions, chemical reactivity, and electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the wavelength of maximum absorption in its UV-Visible spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity.[1][2]

Computational Methodologies

The theoretical calculation of molecular orbitals for organic molecules like this compound is predominantly performed using quantum chemical methods. Density Functional Theory (DFT) is a widely used and effective approach that balances computational cost with accuracy.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT calculation involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both Hartree-Fock theory and DFT. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also a critical choice. A frequently used basis set for molecules of this size is 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.

-

Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the energies and symmetries of the molecular orbitals, including the HOMO and LUMO.

Time-Dependent Density Functional Theory (TD-DFT)

To correlate theoretical calculations with experimental data, such as UV-Visible absorption spectra, Time-Dependent DFT (TD-DFT) is often employed. TD-DFT can predict the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands.

Illustrative Quantitative Data

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.58 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.23 | Highest Occupoccupied Molecular Orbital |

| HOMO-1 | -6.98 | Second Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 4.08 | Energy difference between HOMO and LUMO |

Visualization of Key Concepts and Workflows

To further elucidate the concepts and processes involved in the theoretical calculation of this compound molecular orbitals, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: A typical workflow for the DFT calculation of molecular orbitals.

Caption: Illustrative molecular orbital energy level diagram for this compound.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and reactivity of this compound. By employing computational methods such as Density Functional Theory, researchers can predict key parameters like the HOMO-LUMO energy gap, which are essential for rational drug design and the development of novel materials. The methodologies and illustrative data presented in this guide serve as a foundational resource for scientists and professionals working with indenone-based compounds.

References

An In-depth Technical Guide to the Comparative Stability of 1H-Inden-1-one and Its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the relative thermodynamic stabilities of 1H-inden-1-one and its isomers. Due to a lack of direct experimental or computational data comparing the unsaturated indenone isomers in the available literature, this guide synthesizes information from related saturated systems, fundamental principles of organic chemistry, and computational chemistry methodologies to provide a comprehensive overview.

Introduction to Indenone Isomers

This compound is a bicyclic ketone with a chemical structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone and a double bond. Its isomers are of significant interest in organic synthesis and drug development due to the prevalence of the indanone core in various biologically active molecules. The primary isomers of concern for a stability comparison are the positional isomers, which differ in the location of the carbonyl group and the endocyclic double bond, and their tautomeric enol forms.

The key isomers and tautomers discussed in this guide are:

-

This compound (Keto form)

-

2H-Inden-2-one (Keto form)

-

Inden-1-ol (Enol form of this compound)

-

Inden-2-ol (Enol form of 2H-Inden-2-one)

A foundational concept in understanding the relationship between these isomers is keto-enol tautomerism , an equilibrium between a carbonyl compound (the keto form) and its corresponding enol form (a hydroxyl group attached to a double-bonded carbon).[1][2][3] Generally, the keto form is thermodynamically more stable for simple aldehydes and ketones.[4]

Quantitative Stability Analysis

Experimental Data for Saturated Analogs (Indanones)

A calorimetric and computational study on indanones provides crucial experimental data on their relative stabilities. The gas-phase standard molar enthalpies of formation (ΔfH°gas) at 298.15 K are presented in Table 1.

Table 1: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Indanone Isomers

| Compound | ΔfH°gas (kJ·mol⁻¹) |

| 1-Indanone (B140024) | -64.0 ± 3.8 |

| 2-Indanone | -56.6 ± 4.8 |

Data sourced from a calorimetric and computational study of indanones.

These experimental results indicate that 1-indanone is thermodynamically more stable than 2-indanone by approximately 7.4 kJ·mol⁻¹. This difference in stability can be attributed to factors such as ring strain and electronic effects.

Theoretical Stability Analysis and Predictions for Indenones

In the absence of direct experimental data for the unsaturated indenones, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting their relative stabilities.[5] By calculating the ground-state energies of the isomers, their relative thermodynamic stabilities can be inferred.

While a specific comparative study is not available, we can extrapolate from the principles of organic chemistry to predict the relative stabilities of this compound and 2H-inden-2-one.

-

This compound: This isomer possesses a conjugated system where the carbonyl group is in conjugation with the benzene ring and the endocyclic double bond. This extended π-system leads to significant resonance stabilization.

-

2H-Inden-2-one: In this isomer, the carbonyl group is not in conjugation with the benzene ring. The double bonds of the benzene ring and the double bond in the five-membered ring are isolated from the carbonyl group. This lack of extended conjugation would suggest that 2H-inden-2-one is less stable than this compound.

Therefore, based on the principles of resonance stabilization, it is predicted that This compound is the more stable isomer . The greater delocalization of π-electrons in this compound lowers its overall energy compared to the cross-conjugated or isolated system in 2H-inden-2-one.

Keto-Enol Tautomerism in Indenones

The stability of the keto forms of indenone is intrinsically linked to the stability of their corresponding enol tautomers. The equilibrium between these forms is a critical aspect of their chemistry.

The tautomeric relationships can be visualized as follows:

Generally, the keto form is favored at equilibrium for simple carbonyl compounds.[3] However, factors such as aromaticity can significantly stabilize the enol form. In the case of indenols, the formation of the enol tautomer results in a fully aromatic naphthalene-like system if the hydroxyl proton is lost. While the enol forms themselves are not aromatic, the potential to form a highly stable aromatic anion upon deprotonation could influence the acidity of the enols and the dynamics of the tautomerism.

Experimental Protocols for Stability Determination

The determination of the thermodynamic stability of indenone isomers would rely on a combination of calorimetric and computational methods, similar to those used for the indanone analogs.

Static Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation in the condensed phase.

-

Methodology:

-

A precisely weighed sample of the indenone isomer is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with pure oxygen.

-

The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.

-

From the energy of combustion, the standard molar enthalpy of combustion is calculated.

-

Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard molar enthalpy of formation of the compound in its condensed state is derived.

-

Vaporization/Sublimation Enthalpy Determination

To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) is required.

-

Methodology (Calvet Microcalorimetry):

-

A sample of the indenone isomer is placed in a sample cell within the microcalorimeter.

-

The heat flow required to maintain a constant temperature as the sample sublimes or vaporizes is measured.

-

This heat flow is directly related to the enthalpy of the phase change.

-

-

Methodology (Correlation-Gas Chromatography):

-

The retention times of the indenone isomer and a series of standard compounds with known vapor pressures are measured over a range of temperatures on a capillary column.

-

A correlation is established between the retention times and the known thermodynamic properties of the standards.

-

This correlation is then used to determine the enthalpy of vaporization of the indenone isomer.

-

The workflow for these experimental determinations can be summarized as follows:

Conclusion

-

Experimental data on indanones shows that 1-indanone is more stable than 2-indanone.

-

Theoretical considerations based on resonance and conjugation strongly suggest that This compound is more stable than 2H-inden-2-one .

-

The keto-enol tautomerism is a key factor in the chemistry of these compounds, and while the keto forms are generally expected to be more stable, the potential for forming a highly stable aromatic conjugate base could influence the properties of the enol tautomers.

For definitive quantitative comparison, further experimental calorimetric studies and high-level computational investigations on this compound and its isomers are warranted. Such studies would be invaluable for professionals in drug development and organic synthesis, providing a more precise understanding of the thermodynamics of this important class of molecules.

References

The Synthesis of 1H-Inden-1-One: A Journey from Classic Cyclizations to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core, a prominent structural motif in a multitude of biologically active compounds and functional materials, has been a subject of synthetic interest for over a century. The quest for efficient and selective methods to construct this bicyclic α,β-unsaturated ketone has led to the development of a diverse array of synthetic strategies. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing key experimental protocols and presenting comparative data for seminal methodologies.

Historical Perspective: The Dawn of Indenone Synthesis

The genesis of 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), the saturated precursor to this compound, can be traced back to the early 20th century. The first successful syntheses relied on the principles of intramolecular electrophilic aromatic substitution, a cornerstone of organic chemistry.

One of the earliest and most enduring methods is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. The first reported synthesis of the unsubstituted 1-indanone from 3-phenylpropionic acid was described by Price and Lewis in 1939, achieving a 27% yield using 20% sulfuric acid at 140 °C[1]. A more efficient route, published in 1927, involved the cyclization of phenylpropionic acid chloride in the presence of aluminum chloride, affording a remarkable 90% yield[1][2]. This classical approach remains a fundamental and widely practiced method for the preparation of the 1-indanone scaffold.

Key Synthetic Methodologies and Experimental Protocols

The synthetic repertoire for accessing 1-indanones and their unsaturated counterparts has expanded significantly over the years, embracing both classical and modern catalytic approaches. This section details the experimental protocols for the most pivotal of these transformations.

Intramolecular Friedel-Crafts Acylation

This method remains a robust and versatile strategy for the synthesis of 1-indanones. The choice of starting material, either the carboxylic acid or the more reactive acid chloride, dictates the specific conditions required.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

-

Reagents and Equipment:

-

3-Phenylpropionic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Round-bottom flask with a mechanical stirrer and a heating mantle

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 3-phenylpropionic acid (1.0 eq).

-

Add polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) in portions with vigorous stirring.

-

Heat the mixture to 80-90 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1-indanone.

-

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride

-

Reagents and Equipment:

-

3-Phenylpropionyl chloride (can be prepared from 3-phenylpropionic acid and thionyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel

-

Ice bath

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Suspend anhydrous AlCl₃ (1.1-1.3 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.

-

Purify by distillation or column chromatography.

-

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be applied to the formation of the 1-indanone ring system. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone or its precursor. For indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) are common starting materials.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization of a Chalcone (B49325)

-

Reagents and Equipment:

-

Substituted chalcone

-

Strong acid catalyst (e.g., trifluoroacetic acid (TFA), methanesulfonic acid, or a Lewis acid such as FeCl₃ or BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Round-bottom flask with a magnetic stirrer and reflux condenser (if heating is required)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the chalcone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid catalyst (stoichiometric or catalytic amounts, depending on the acid's strength and the substrate's reactivity). For example, neat TFA can be used as both solvent and catalyst.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC. Reaction times can vary from minutes to several hours.

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

-

Palladium-Catalyzed Carbonylative Cyclization

Modern transition-metal catalysis has introduced elegant and efficient pathways to the 1-indanone core. One such method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.

Experimental Protocol: General Conditions for Palladium-Catalyzed Carbonylative Cyclization

-

Reagents and Equipment:

-

Unsaturated aryl iodide (e.g., 1-iodo-2-allylbenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine (B1218219) ligand)

-

Base (e.g., pyridine, triethylamine)

-

Carbon monoxide (CO) source (e.g., CO gas balloon or a CO-releasing molecule)

-

Solvent (e.g., DMF, toluene)

-

Schlenk tube or a pressure-rated reaction vessel

-

Standard workup and purification equipment

-

-

Procedure:

-

To a Schlenk tube, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 5-10 mol%), ligand, and base.

-

Evacuate and backfill the tube with carbon monoxide (typically at 1 atm pressure).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

-

Synthesis of this compound from 1-Indanone

The direct synthesis of the unsaturated this compound is less common than the preparation of its saturated precursor. A frequent strategy involves the dehydrogenation of a pre-formed 1-indanone. A common method is α-bromination followed by dehydrobromination.

Experimental Protocol: Synthesis of this compound via Bromination-Dehydrobromination [3]

-

Reagents and Equipment:

-

1-Indanone

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Triethylamine (B128534) (TEA)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

Celite

-

Standard workup and purification equipment

-

-

Procedure:

-

Bromination: To a solution of 1-indanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and stir for 2-3 hours.

-

Cool the reaction mixture and filter through Celite to remove succinimide, washing the filter cake with CCl₄.

-

Dehydrobromination: Cool the filtrate to 0 °C and add triethylamine (2.0 eq).

-

Stir the mixture overnight, allowing it to warm to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield this compound.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiencies.

Table 1: Intramolecular Friedel-Crafts Acylation

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropionic acid | 20% H₂SO₄ | - | 140 | - | 27 | [1] |

| 3-Phenylpropionyl chloride | AlCl₃ | Benzene | - | - | 90 | [1][2] |

| 3-Phenylpropionic acid | Polyphosphoric acid | - | 80-90 | 1-2 | Typically >80 | General Method |

| 3-(4-Methoxyphenyl)propionic acid | Tb(OTf)₃ | o-Dichlorobenzene | 250 | 2 | 74 | [2] |

Table 2: Nazarov Cyclization

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Chalcone (general) | Trifluoroacetic acid | TFA | RT | Varies | Good to excellent | [1] |

| Substituted Dienone | Cu(OTf)₂ (catalytic) | DCE | 80 | Varies | High | General Method |

Table 3: Palladium-Catalyzed Carbonylative Cyclization

| Substrate | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unsaturated aryl iodides | Pd(OAc)₂ (10) | - | Pyridine | DMF | 100 | Good to excellent | General Method |

Table 4: Synthesis of this compound from 1-Indanone

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Methoxy-1-indanone | 1. NBS, AIBN 2. TEA | CCl₄ | Reflux, then 0 to RT | 2.5, then overnight | 60 | [3] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows for the key synthetic transformations.

References

The 1H-Inden-1-one Scaffold: A Privileged Core for Novel Therapeutic Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-inden-1-one core, a fused benzene (B151609) and cyclopentanone (B42830) ring system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth overview of the potential research applications of novel this compound scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Therapeutic Potential Across Multiple Disease Areas

The versatility of the this compound scaffold allows for the design and synthesis of derivatives with a broad spectrum of biological activities.[3] Researchers have successfully developed compounds with potent anticancer, anti-inflammatory, neuroprotective, and antibacterial properties.[2][4][5]

Anticancer Applications

Derivatives of the this compound scaffold have shown significant promise as anticancer agents.[6] One key mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

A notable example is compound 12d , a dihydro-1H-indene derivative, which has demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[7][8] This compound was found to bind to the colchicine site on tubulin and inhibit its polymerization.[7][8] Furthermore, it induced G2/M phase cell cycle arrest and apoptosis, and inhibited tumor metastasis and angiogenesis.[7][8]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 12d | Four cancer cell lines | 0.028 - 0.087 | [7],[8] |

| 12j | Various cancer cell lines | Potent growth inhibitory effects at 0.1 µM | [8] |

| 12q | Various cancer cell lines | Potent growth inhibitory effects at 0.1 µM | [8] |

| 9f | Human colorectal cancer (HCT116) | 14.3 ± 4.4 | [9] |

| 6o | Chronic myeloid leukemia (K562) | 5.15 | [10] |

Anti-inflammatory Activity

The this compound scaffold has also been successfully utilized to develop potent anti-inflammatory agents.[2] 2-Benzylidene-1-indanone derivatives, in particular, have been identified as promising candidates.[1] The anti-inflammatory properties of some derivatives have been shown to be stronger than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[11]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Series | Assay | Results | Reference |

| 64k, 64j, 64f, 64g, 64i | Carrageenan-induced paw edema | Stronger inhibition of paw edema than indomethacin | [11] |

| Indanone Derivative from Fernandoa adenophylla | Heat-induced hemolysis | Inhibition of lysis of human red blood cells (9.12 ± 0.75% to 72.82 ± 4.36%) | [12] |

Neuroprotective Potential

The successful development of donepezil, an indanone-derived drug for Alzheimer's disease, has spurred significant interest in this scaffold for treating neurodegenerative disorders.[5] Indanone derivatives can modulate the activity of key enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), leading to increased levels of neuroprotective brain chemicals.[5]

Synthetic Methodologies

The synthesis of this compound scaffolds can be achieved through various established methods, providing chemists with a versatile toolkit to create diverse libraries of compounds.[1][2]

Key Synthetic Routes:

-

Intramolecular Friedel–Crafts Acylation: This is a common and effective method, typically starting from 3-arylpropionic acids.[1][2]

-

Nazarov Cyclization: This acid-catalyzed reaction involves the cyclization of α,β-unsaturated ketones to form cyclopentenones, which can be precursors to indanones.[1][3]

-

Palladium-Catalyzed Carbonylative Cyclization: This method can be used to prepare indanones from unsaturated aryl iodides.[1]

A comprehensive review has detailed over 100 synthetic methods for preparing 1-indanones, highlighting the wide range of starting materials and reaction conditions available.[2]

Experimental Protocol: General Synthesis of Dihydro-1H-indene Derivatives (as exemplified by the synthesis of compound 12d)[7][8]

Step 1: Synthesis of the Indanone Core

-

Reaction: Intramolecular Friedel–Crafts acylation of a suitable 3-arylpropionic acid.

-

Reagents and Conditions: Polyphosphoric acid (PPA), 90 °C, 2 hours.

-

Yield: Approximately 71.4%.

Step 2: Aldol Condensation

-

Reaction: Knoevenagel condensation of the indanone core with a substituted benzaldehyde.

-

Reagents and Conditions: Substituted benzaldehydes, potassium hydroxide (B78521) (KOH), methanol (B129727) (MeOH), room temperature, overnight.

Step 3 & 4: Reduction

-

Reaction: Reduction of the resulting benzylidene-indanone.

-

Reagents and Conditions:

-

Aluminum chloride (AlCl₃), lithium aluminum hydride (LiAlH₄), tetrahydrofuran (B95107) (THF), 0 °C, 2–12 hours.

-

Hydrogen gas (H₂), palladium on carbon (Pd/C), methanol (MeOH), room temperature, overnight.

-

-

Overall Yield (three steps): 5.1–29.6%.

Visualizing the Mechanisms and Workflows

To better understand the logical relationships in the research and development of this compound derivatives, the following diagrams illustrate key processes.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Caption: Tubulin polymerization inhibition by this compound derivatives.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:

-

Synthesis of Diverse Libraries: The development of high-throughput synthesis and screening of diverse libraries of this compound derivatives will be crucial for identifying new lead compounds.[1]

-

Exploration of New Biological Targets: While significant progress has been made in cancer and inflammation, the application of this scaffold to other diseases, such as infectious diseases, warrants further investigation.[1]

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Material Science Applications: Beyond pharmaceuticals, this compound derivatives have potential applications in materials science, for example, as organic functional materials, OLEDs, dyes, and fluorophores.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for 1H-inden-1-one. The information is intended to support laboratory personnel in managing this chemical safely and in compliance with established regulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound (2,3-dihydro-1H-inden-1-one) is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of 2,3-dihydro-1H-inden-1-one

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | [1] |